1-Bromo-2,5-dichloro-4-iodobenzene

Overview

Description

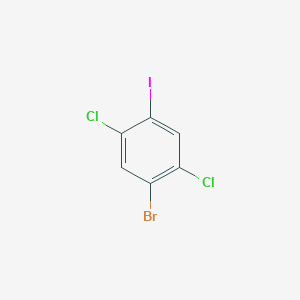

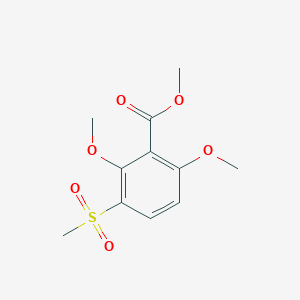

1-Bromo-2,5-dichloro-4-iodobenzene is an organic compound with the molecular formula C6H2BrCl2I . It has an average mass of 351.795 Da and a monoisotopic mass of 349.776154 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, iodine, and two chlorine atoms attached at the 1st, 4th, 2nd, and 5th positions respectively .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 315.0±37.0 °C and a predicted density of 2.320±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Scientific Research Applications

Halogenation and Synthesis Methods

The compound is involved in ring halogenation reactions, serving as a precursor for synthesizing polyhalylated aromatic compounds. For example, research by Bovonsombat and Mcnelis (1993) discusses using halosuccinimides and acidic catalysts for the ring halogenations of polyalkylbenzenes, highlighting methods that potentially apply to 1-bromo-2,5-dichloro-4-iodobenzene for creating mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Catalysis and Organic Transformations

Copper(I)-catalyzed domino processes involving 1-bromo-2-iodobenzenes and beta-keto esters demonstrate the utility of bromo-iodobenzene derivatives in synthesizing benzofurans, indicating potential applications for related halogenated benzenes in forming complex organic structures through intermolecular C-C bond formations (Lu et al., 2007).

Electrochemical Studies

The electrochemical behavior of carbon electrodes in supercapacitors is significantly influenced by the solvent's redox-active species, including bromo- and iodo-derivatives. Research by Frąckowiak et al. (2014) on supercapacitor electrolytes possibly implicates the relevance of halogenated benzenes, such as this compound, in enhancing energy storage devices' performance (Frąckowiak et al., 2014).

Photodissociation Dynamics

Aryl halides, including bromo- and iodo-benzene derivatives, have been studied for their photodissociation dynamics using femtosecond pump-probe spectroscopy. This research provides insights into the behavior of halogenated benzenes under UV irradiation, relevant for understanding this compound's photophysical properties (Kadi et al., 2001).

Mechanism of Action

Target of Action

It’s known that the compound’s bromine and iodine atoms can easily undergo oxidative addition reactions with transition metals .

Mode of Action

1-Bromo-2,5-dichloro-4-iodobenzene can participate in various coupling reactions due to the presence of bromine and iodine atoms in its structure . The reactivity difference between the bromine and iodine units on the benzene ring allows for sequential coupling transformations. This means the iodine unit’s coupling reaction can occur first, followed by the coupling reaction involving the bromine atom .

Biochemical Pathways

It’s known that the compound can participate in various coupling reactions, such as the classic suzuki and sonogashira couplings .

Pharmacokinetics

The compound’s molecular formula is c6h2brcl2i, with an average mass of 351795 Da and a monoisotopic mass of 349776154 Da . These properties may influence its bioavailability.

Result of Action

The compound’s ability to participate in various coupling reactions suggests it could play a role in the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has a predicted boiling point of 315.0±37.0 °C and a predicted density of 2.320±0.06 g/cm3 . It should be stored at 2-8°C and protected from light . These factors could influence the compound’s reactivity and stability.

Properties

IUPAC Name |

1-bromo-2,5-dichloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARUUWFRCFKUNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)

![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)

![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1531392.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1531393.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-fluorophenyl)boronic acid](/img/structure/B1531395.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![methyl({3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1531401.png)